molecular formula C15H10N2O4S B3259969 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone CAS No. 325851-60-3

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone

Cat. No.: B3259969
CAS No.: 325851-60-3
M. Wt: 314.3 g/mol
InChI Key: AUABVCYRPARAPK-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone is an organic compound that features a benzoxazole ring, a nitrophenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The benzoxazole ring can be reacted with a thiol or disulfide compound under appropriate conditions to introduce the sulfanyl group.

    Attachment of the Nitrophenyl Group: The final step involves the reaction of the intermediate with a nitrophenyl derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenated reagents and strong bases or acids are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole or nitrophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzoxazole rings are often explored as catalysts in organic reactions.

    Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial or anticancer properties.

    Biological Probes: It can be used as a probe in biochemical assays to study various biological processes.

Industry

    Dyes and Pigments: The compound may be used in the synthesis of dyes and pigments due to its aromatic structure.

    Polymers: It can be incorporated into polymeric materials to enhance their properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone would depend on its specific application. For instance:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with essential bacterial enzymes or cell wall synthesis.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylthio)-1-phenylethanone: Similar structure but lacks the nitro group.

    2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.

Uniqueness

    Nitro Group Position: The position of the nitro group can significantly affect the compound’s reactivity and biological activity.

    Sulfanyl Linkage:

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c18-13(10-4-3-5-11(8-10)17(19)20)9-22-15-16-12-6-1-2-7-14(12)21-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABVCYRPARAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240419
Record name 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325851-60-3
Record name 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325851-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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